molecular formula C25H26ClNO7S B11154537 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B11154537
M. Wt: 520.0 g/mol
InChI Key: ZTHWEQZFQQDTMJ-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps. One common method starts with the preparation of the chromen ring, followed by the introduction of the piperidine and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate
  • 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl benzoate
  • Benzyl 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate

Uniqueness

Compared to similar compounds, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H26ClNO7S

Molecular Weight

520.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C25H26ClNO7S/c1-3-4-17-13-24(28)33-22-15-23(21(26)14-20(17)22)34-25(29)16-9-11-27(12-10-16)35(30,31)19-7-5-18(32-2)6-8-19/h5-8,13-16H,3-4,9-12H2,1-2H3

InChI Key

ZTHWEQZFQQDTMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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